molecular formula C10H7BrO2 B048674 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde CAS No. 122835-14-7

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

Cat. No. B048674
CAS RN: 122835-14-7
M. Wt: 239.06 g/mol
InChI Key: NZDZQWZJQYKDBC-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a specialty product for proteomics research . It has a molecular formula of C10H7BrO2 and a molecular weight of 239.065 .


Synthesis Analysis

The synthesis of 2-(prop-2-ynyloxy) benzaldehyde was developed using three different aqueous micellar media . The targeted product ether is completely immiscible in water, but in combination with interface active surfactants, it has been possible to produce the hydrophobic organic compound in water . In the experiments, it was observed that salicylaldehyde and propargyl bromide interacted best in CTAB media and the yield of the formed product was 96% .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde consists of a benzene ring substituted with a bromo group, a prop-2-ynyloxy group, and an aldehyde group .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 2-(prop-2-ynyloxy) benzaldehyde involves the reaction of salicylaldehyde and propargyl bromide in aqueous micellar media .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde include a molecular formula of C10H7BrO2 and a molecular weight of 239.065 .

Scientific Research Applications

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

This compound is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives. The reaction involves differently substituted phenol and aniline derivatives reacting with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .

Biological Evaluation

The synthesized compounds have been evaluated for their biological activities. For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .

Antibacterial Activity

2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene 2d was found to be a potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .

Synthesis of 5-bromo-2-aryl Benzimidazole Derivatives

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been evaluated for their in vitro α-glucosidase inhibitory activities .

α-Glucosidase Inhibitory Activity

The synthesized 5-bromo-2-aryl benzimidazole derivatives have shown excellent to moderate α-glucosidase inhibitory activity in the range of IC50 = 12.4–103.2 μM . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .

Molecular Docking Studies

Molecular docking studies have been performed on selected compounds to understand the molecular interaction of molecules with the active site of the enzyme .

Mechanism of Action

The mechanism of action for the synthesis of 2-(prop-2-ynyloxy) benzaldehyde involves the interaction of salicylaldehyde and propargyl bromide in CTAB media . Micelles function as a pseudocellular organic environment to isolate species from the main solvent and favor compartmentalization of reagents .

properties

IUPAC Name

5-bromo-2-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDZQWZJQYKDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366635
Record name 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

CAS RN

122835-14-7
Record name 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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